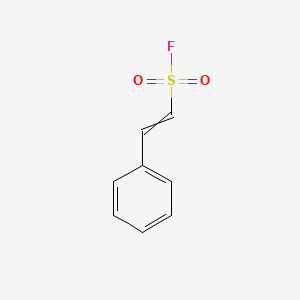

2-Phenylethenesulfonyl fluoride

CAS No.:

Cat. No.: VC15884756

Molecular Formula: C8H7FO2S

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7FO2S |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-phenylethenesulfonyl fluoride |

| Standard InChI | InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | VDCNEIUADPFQPG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)F |

Introduction

Structural and Chemical Properties of 2-Phenylethenesulfonyl Fluoride

2-Phenylethenesulfonyl fluoride (C₈H₇FO₂S) consists of a vinyl group (–CH₂–CH₂–) bonded to a sulfonyl fluoride moiety (–SO₂F) and a phenyl ring. The conjugation between the double bond in the ethenyl group and the aromatic ring may influence its electronic properties, potentially enhancing electrophilicity at the sulfur center. Sulfonyl fluorides are generally stable under physiological conditions but react selectively with nucleophiles like thiols or hydroxyl groups, making them valuable in chemical biology .

Spectral Characteristics

While specific spectral data for 2-Phenylethenesulfonyl fluoride are unavailable, analogs like PMSF exhibit distinct infrared (IR) peaks for S=O (1360–1380 cm⁻¹) and S–F (800–850 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) spectroscopy would likely show deshielded protons adjacent to the sulfonyl group, with ¹⁹F NMR providing a characteristic signal near –40 ppm .

Synthetic Routes to Sulfonyl Fluorides

Although the provided sources detail PMSF synthesis (e.g., via reaction of phenylmethanesulfonic acid chloride with potassium fluoride ), analogous methods could apply to 2-Phenylethenesulfonyl fluoride:

Chloride-to-Fluoride Exchange

A common strategy involves substituting sulfonyl chlorides with fluorides using KF or AgF. For example:

This reaction typically proceeds in polar aprotic solvents like dichloromethane .

Direct Sulfonation

Alternative routes may employ sulfonation of styrene derivatives followed by fluorination. For instance, treating styrene with chlorosulfonic acid could yield intermediate chlorides, subsequently fluorinated .

Reactivity and Functional Applications

Protease Inhibition

PMSF inhibits serine proteases by sulfonylating active-site serine residues . While 2-Phenylethenesulfonyl fluoride’s bioactivity remains unstudied, its structural similarity suggests potential protease inhibition, albeit with altered selectivity due to the ethenyl group’s steric and electronic effects.

Click Chemistry Applications

Sulfonyl fluorides participate in sulfur-fluoride exchange (SuFEx) reactions, a click chemistry paradigm. The ethenyl group in 2-Phenylethenesulfonyl fluoride could enable conjugation to biomolecules or polymers, facilitating drug discovery or materials science applications .

Comparative Analysis with PMSF

Future Research Directions

-

Synthetic Optimization: Develop efficient fluorination methods to improve yields of 2-Phenylethenesulfonyl fluoride.

-

Biological Screening: Evaluate its inhibitory activity against serine hydrolases and compare efficacy to PMSF.

-

Material Science: Explore its utility in SuFEx-based polymer networks or surface functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume